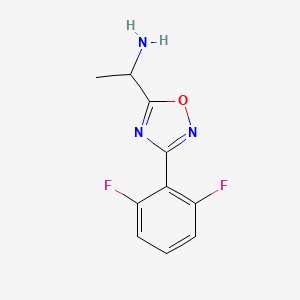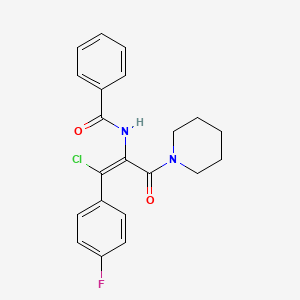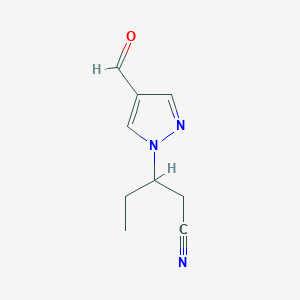
2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline is a complex organic compound that features a thiazole ring and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often require a controlled environment with specific temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high purity and yield while maintaining cost-effectiveness. The use of catalysts and optimized reaction conditions is crucial in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the thiazole or piperazine rings.
Aplicaciones Científicas De Investigación
2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The piperazine moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-(4-methylpiperazin-1-yl)aniline: This compound shares a similar structure but lacks the thiazole ring.
4-(4-Methylpiperazin-1-yl)aniline: This compound also contains the piperazine moiety but differs in the positioning of the functional groups.
Uniqueness
The presence of both the thiazole ring and the piperazine moiety in 2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline makes it unique. This combination provides a versatile scaffold for various chemical modifications and potential biological activities, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C15H20N4S |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
2-methyl-5-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]aniline |
InChI |
InChI=1S/C15H20N4S/c1-11-3-4-12(9-13(11)16)14-10-20-15(17-14)19-7-5-18(2)6-8-19/h3-4,9-10H,5-8,16H2,1-2H3 |
Clave InChI |
CPNZEVMVLJHSPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chlorothiazolo[5,4-B]pyridine](/img/structure/B11785982.png)







![3,5-Bis(5-methyl-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11786063.png)


![7-Isobutyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B11786080.png)

